N,N-dimethyl-1-(thiazol-4-yl)methanamine
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Overview
Description
Corynecin II is a chloramphenicol-like antibiotic originally isolated from the bacterium Corynebacterium hydrocarboclastus . It is known for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, including species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Shigella sonnei, Salmonella typhosa, and Klebsiella pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynecin II is synthesized through a series of biochemical reactions involving the bacterium Corynebacterium hydrocarboclastus. The production of Corynecin II can be enhanced by adding amino acids such as threonine, homoserine, and methionine to the culture medium . These amino acids are incorporated into the propionyl group of Corynecin II, which is confirmed through feeding experiments with labeled compounds .
Industrial Production Methods: Industrial production of Corynecin II involves the cultivation of Corynebacterium hydrocarboclastus in a controlled environment with the addition of specific amino acids to boost production. The bacterium is grown in a medium containing n-paraffin, which serves as a carbon source . The antibiotic is then extracted and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions: Corynecin II undergoes various chemical reactions, including:
Oxidation: The nitro group in Corynecin II can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups in Corynecin II can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions:
Oxidation: Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: The reduction of the nitro group results in the formation of an amino derivative of Corynecin II.
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
Corynecin II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of chloramphenicol-like antibiotics.
Biology: Investigated for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine: Explored for potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and in the study of microbial metabolism and biosynthesis
Mechanism of Action
Corynecin II is part of a family of chloramphenicol-like antibiotics, which includes compounds such as Corynecin I, Corynecin III, and Corynecin IV . While all these compounds share a similar core structure, they differ in their side chains and specific functional groups. Corynecin II is unique due to its specific propionyl group, which is derived from the incorporation of amino acids like threonine and homoserine .
Comparison with Similar Compounds
Corynecin I: Contains an acetyl group.
Corynecin III: Contains an isobutyryl group derived from valine.
Corynecin IV and V: Minor components with different side chains.
Corynecin II stands out due to its specific antibacterial spectrum and its unique biosynthetic pathway involving the incorporation of specific amino acids.
Properties
CAS No. |
116252-52-9 |
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Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |
InChI Key |
CHADOIPMDJVFRU-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CSC=N1 |
Canonical SMILES |
CN(C)CC1=CSC=N1 |
Synonyms |
4-Thiazolemethanamine, N,N-dimethyl- |
Origin of Product |
United States |
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